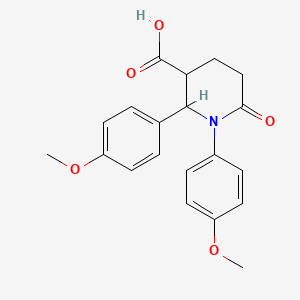

1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Beschreibung

1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (CAS 656243-36-6) is a piperidine derivative with a molecular formula of C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol . It features a 6-oxopiperidine core substituted with two 4-methoxyphenyl groups at positions 1 and 2, along with a carboxylic acid moiety at position 2. This compound is commercially available from suppliers such as Santa Cruz Biotechnology, with catalog numbers sc-345164 (250 mg) and sc-345164A (1 g), priced at $188.00 and $380.00, respectively .

Eigenschaften

IUPAC Name |

1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-15-7-3-13(4-8-15)19-17(20(23)24)11-12-18(22)21(19)14-5-9-16(26-2)10-6-14/h3-10,17,19H,11-12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZDORXRRYGTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCC(=O)N2C3=CC=C(C=C3)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted-acid-catalyzed synthesis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Carboxylic Acid Reactions

The carboxylic acid participates in typical nucleophilic acyl substitutions:

Table 2: Functionalization of the Carboxylic Acid Group

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, EtOH, 0°C → rt | Ethyl ester | 82% | |

| Amidation | HATU, DIPEA, R-NH₂, DMF | Amide derivatives | 60–75% |

-

Esterification : Treatment with thionyl chloride followed by ethanol produces the ethyl ester, enhancing lipophilicity for biological assays .

-

Amidation : Coupling with primary amines via HATU-mediated activation generates amide derivatives, explored for GABA transporter inhibition .

Oxo Group Reactivity

The ketone at position 6 undergoes reduction and condensation:

Table 3: Reactions Involving the Oxo Group

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C → rt | Secondary alcohol | 90% | |

| Condensation | NH₂OH·HCl, pyridine, Δ | Oxime | 78% |

-

Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the methoxyphenyl groups .

Stereochemical Modifications

The cis and trans diastereomers exhibit distinct physicochemical properties:

Table 4: Diastereomer-Specific Reactions

| Diastereomer | Reaction | Conditions | Outcome | Source |

|---|---|---|---|---|

| cis | Epimerization | KOtBu, DMSO, 120°C, 24 h | 40% conversion to trans | |

| trans | Hydrolysis | NaOH (aq.), EtOH, reflux | Stable configuration |

-

Epimerization : The cis isomer undergoes base-mediated epimerization to the thermodynamically favored trans configuration .

Aromatic Substitution Reactions

The 4-methoxyphenyl groups participate in electrophilic aromatic substitution (EAS):

Table 5: Methoxyphenyl Group Reactivity

| Reaction | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | para to methoxy | 45% | |

| Bromination | Br₂, FeBr₃, DCM | ortho to methoxy | 52% |

-

Nitration : The electron-rich aromatic rings undergo nitration at the para position relative to the methoxy group .

Table 6: Stability Under Stress Conditions

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with structural similarities to 1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

- Case Study : A study demonstrated that at concentrations of 50 μM, the compound effectively inhibited the growth of Escherichia coli, showcasing its potential as an antibacterial agent.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in pathogenic processes. Notably, it has shown promise in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria.

- Research Findings : In vitro assays indicated that concentrations around 50 μM resulted in approximately 50% inhibition of T3SS activity, suggesting potential therapeutic applications against bacterial infections.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

- Cytotoxicity Assessment : MTT assays revealed low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for drug development.

- Mechanistic Studies : Further investigations highlighted that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, which is crucial for programmed cell death.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

- Antibacterial Treatments : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibacterial agents.

- Cancer Therapy : The compound's cytotoxic effects on cancer cells suggest it could be further investigated for use in oncology.

- Enzyme Inhibitors : Its role as an enzyme inhibitor could lead to new treatments for diseases associated with enzyme dysregulation.

Data Table of Research Findings

Wirkmechanismus

The mechanism of action of 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial growth and cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- The 4-methoxyphenyl groups in the target compound enhance steric bulk and electron-donating properties compared to simpler analogues like 2-chloro-6-methylpyrimidine-4-carboxylic acid. This may improve solubility in organic solvents and influence π-π stacking in materials science applications .

- The Boc-protected amine in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid offers orthogonal protection for synthetic chemistry, unlike the unprotected carboxylic acid in the target compound .

Biologische Aktivität

1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with two methoxyphenyl groups and a carboxylic acid functional group. This configuration is significant for its interaction with biological targets.

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been observed to exhibit effects similar to those of other piperidine derivatives, particularly in the modulation of neurotransmitter systems.

Key Mechanisms:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown the ability to inhibit FAAH, an enzyme that breaks down endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, which are involved in pain modulation and inflammation control .

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, impacting physiological processes such as pain perception and mood regulation.

Biological Activity

Research indicates that this compound has several biological activities:

Analgesic Effects

Studies have demonstrated that compounds structurally related to this compound can reduce pain responses in animal models. For example, FAAH inhibitors have been shown to attenuate tactile allodynia and thermal hyperalgesia in rat models .

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by modulating the endocannabinoid system. Increased levels of anandamide due to FAAH inhibition can lead to reduced inflammation markers in vivo.

Case Studies

- Animal Model Studies : In a study focusing on pain management, derivatives of piperidine were tested for their ability to alleviate pain in rat models. The results indicated a significant reduction in pain responses when administered prior to inducing injury .

- Pharmacological Characterization : A series of experiments characterized the pharmacokinetic properties of similar piperidine derivatives, revealing promising profiles for further development into therapeutic agents targeting chronic pain and inflammation .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid?

- Methodological Answer : A common approach involves the condensation of substituted aromatic amines with cyclic anhydrides. For example, refluxing an imine intermediate (e.g., derived from 4-methoxyaniline) with a cyclic anhydride (e.g., glutaric anhydride) in xylenes for extended periods (e.g., 72 hours) under controlled temperature. Post-reaction, extraction with saturated sodium bicarbonate and chromatographic purification are critical for isolating the product . Adjustments to substituents (e.g., methoxy vs. fluoro groups) require optimization of solvent systems and catalysts (e.g., HCl or H₂SO₄) to improve yield .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For HRMS, exact mass calculations (e.g., molecular formula C₂₀H₂₁NO₅, exact mass 363.147) should align with experimental data . X-ray crystallography can resolve stereochemical ambiguities in the piperidine ring and confirm substituent positions .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to its scaffold. For example:

- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric or HPLC-based assays .

- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria or fungi, with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact its biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methoxy groups with halogens or alkyl chains). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, fluorophenyl analogs (e.g., compound 16 in ) showed altered CYP3A4 inhibition profiles, suggesting electronic effects modulate activity .

Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Purity validation : Use HPLC (>95% purity) to rule out impurities influencing results .

- Assay standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations.

- Orthogonal assays : Validate findings with complementary methods (e.g., fluorescence-based vs. radiometric assays) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Perform accelerated stability studies:

- Temperature : Store at -20°C (long-term) vs. 3–8°C (short-term), monitoring degradation via LC-MS over weeks .

- pH stability : Incubate in buffers (pH 2–9) and quantify intact compound using UV-Vis spectroscopy.

- Light sensitivity : Test under UV/visible light exposure to assess photodegradation pathways .

Q. What computational methods predict its binding modes to target enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with CYP3A4 crystal structures (PDB: 1TQN). Molecular dynamics (MD) simulations (e.g., GROMACS) can assess binding stability. Focus on key interactions (e.g., hydrogen bonding with the piperidine carbonyl and hydrophobic contacts with methoxyphenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.